Ulk1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

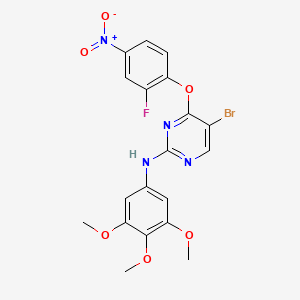

Molecular Formula |

C19H16BrFN4O6 |

|---|---|

Molecular Weight |

495.3 g/mol |

IUPAC Name |

5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C19H16BrFN4O6/c1-28-15-6-10(7-16(29-2)17(15)30-3)23-19-22-9-12(20)18(24-19)31-14-5-4-11(25(26)27)8-13(14)21/h4-9H,1-3H3,(H,22,23,24) |

InChI Key |

CVOMZGNACQPPDA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=NC=C(C(=N2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ulk1-IN-2 as a Selective ULK1/ULK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[2] ULK1/ULK2 act as a central node, integrating signals from nutrient-sensing pathways like mTOR and AMPK to regulate the formation of the autophagosome.[3][4][5] Given their critical role, ULK1 and ULK2 have emerged as attractive therapeutic targets.[6] This guide provides a comprehensive technical overview of Ulk1-IN-2, a potent inhibitor of ULK1.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1.[7] As a potent ULK1 inhibitor, it blocks the phosphorylation of downstream substrates, thereby halting the autophagy cascade at its initial stages.[7] The ULK1 complex, which also includes ATG13, FIP200, and ATG101, is a crucial initiator of autophagy.[1] Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1.[4][8] Conversely, under starvation or stress, AMPK activates ULK1 through phosphorylation.[4] Activated ULK1 then phosphorylates several components of the autophagy machinery, including ATG13, FIP200, and Beclin-1, to promote the formation of the phagophore.[9][10] this compound, by inhibiting ULK1, prevents these phosphorylation events, leading to a blockage of autophagy.[7] Studies have shown that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of ULK1 at serine 317 (p-ULK1ser317).[7] This inhibition results in an accumulation of the autophagy substrate p62 and a reduction in the conversion of LC3-I to LC3-II, a hallmark of autophagy inhibition.[7]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant ULK1/ULK2 inhibitors for comparative purposes.

Table 1: In Vitro Kinase Inhibitory Activity of Select ULK1/ULK2 Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| This compound | ULK1 | Potent inhibitor (specific IC50 not publicly available) | [7] |

| ULK-101 | ULK1 | 1.6 | [11] |

| ULK2 | 30 | [11] | |

| MRT68921 | ULK1 | 2.9 | [11] |

| ULK2 | 1.1 | [11] | |

| MRT67307 | ULK1 | 45 | [11] |

| ULK2 | 38 | [11] | |

| SBI-0206965 | ULK1 | 108 | [12] |

| ULK2 | 711 | [12] |

Table 2: Cellular Activity of this compound Against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | 1.94[7] |

| U937 | Histiocytic lymphoma | 12.92[7] |

| HL60 | Acute myeloid leukemia | 10.89[7] |

| MDA-MB-468 | Breast cancer | 16.83[7] |

| MCF-7 | Breast cancer | 19.60[7] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize ULK1/ULK2 inhibitors are provided below.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

-

Reaction Setup: Prepare a reaction mixture containing the kinase (ULK1 or ULK2), the substrate (e.g., Myelin Basic Protein), ATP, and the test compound (this compound) in a kinase assay buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

-

Signal Measurement: Measure the luminescence using a plate reader. The signal is inversely correlated with the kinase activity.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Autophagy Markers

This technique is used to detect changes in the levels of key autophagy-related proteins in cells treated with this compound.

-

Cell Lysis: Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).[7] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ULK1, ULK1, LC3, p62, Beclin1, Bcl-2, Bax, Caspase-3).[7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Visualizations

Signaling Pathway

Caption: ULK1/ULK2 signaling pathway in autophagy and the inhibitory action of this compound.

Experimental Workflow

References

- 1. portlandpress.com [portlandpress.com]

- 2. Physiological functions of ULK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]

- 10. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]

The role of Ulk1-IN-2 in neurodegenerative disease models

An In-Depth Technical Guide on the Role of ULK1 Inhibition in Neurodegenerative Disease Models

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A common pathological hallmark across many of these disorders is the accumulation of misfolded and aggregated proteins. Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, including these toxic protein aggregates. Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2] Given its central function, the modulation of ULK1 activity has emerged as a compelling therapeutic strategy for neurodegenerative diseases.

This technical guide explores the role of ULK1 in various neurodegenerative disease models, focusing on the effects of its inhibition. While a range of tools are used to study this pathway, including genetic models and various small molecules, this document will also introduce Ulk1-IN-2, a potent ULK1 inhibitor. Although primarily characterized in the context of oncology, its properties make it a relevant tool for researchers in the neurodegeneration field.[3] This guide will provide an overview of the ULK1 signaling pathway, summarize quantitative data from key studies, detail relevant experimental protocols, and visualize complex relationships to support the work of researchers, scientists, and drug development professionals.

This compound: A Profile of a Potent ULK1 Inhibitor

This compound is a small molecule compound identified as a potent inhibitor of ULK1. Its primary mechanism of action involves the suppression of ULK1 kinase activity, which leads to a blockade of the autophagic process. Concurrently, it has been shown to induce apoptosis, or programmed cell death, in cancer cell lines.[3]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported in vitro effects of this compound, primarily from studies in cancer cell lines. These data provide a baseline for its potential application in neurological models.

| Parameter | Cell Line | Value/Effect | Source |

| Cytotoxicity (IC₅₀) | A549 (Lung Cancer) | 1.94 µM | [3] |

| Anti-proliferative Activity | A549, U937, HL60, MDA-MB-468, MCF-7 | Strong activity at 10 µM (24h) | [3] |

| Mechanism of Action | A549 | Blocks autophagy via ULK1 inhibition | [3] |

| Mechanism of Action | A549 | Induces apoptosis via mitochondrial pathway | [3] |

| Target Protein Expression | A549 | Inhibits ULK1 and p-ULK1 (Ser317) expression | [3] |

| Apoptotic Marker Modulation | A549 | Decreases Bcl-2; Increases Bax and active Caspase-3 | [3] |

The ULK1 Signaling Pathway in Neurodegeneration

ULK1 acts as a crucial integration point for upstream cellular energy sensors, primarily the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK).[1][4] In nutrient-rich conditions, mTOR phosphorylates and inactivates ULK1, thereby suppressing autophagy. Conversely, under conditions of cellular stress or energy depletion, AMPK activates ULK1, initiating the formation of the autophagosome.[5] Dysfunction in this pathway is a recurring theme in neurodegenerative disorders.

Role of ULK1 in Specific Neurodegenerative Disease Models

-

Alzheimer's Disease (AD): Studies in human AD brains and the 3xTgAD mouse model show a defective activation of ULK1 (specifically, reduced phosphorylation at Ser555), despite the activation of its upstream kinase, AMPK. This suggests a disruption in the signaling cascade that would normally trigger autophagy to clear protein aggregates like amyloid-beta and tau.[6]

-

Huntington's Disease (HD) & Machado-Joseph Disease (MJD): In HD models, the ability of ULK1 to phosphorylate ATG14, a key step in activating the Vps34 lipid kinase complex, is impaired.[7][8] This impairment is partly caused by the sequestration of ULK1 by the p62 protein.[7] In MJD, a related polyglutamine disease, ULK1 levels are transcriptionally reduced. Restoring ULK1 levels in mouse models was shown to improve motor performance and reduce the levels of the toxic mutant ataxin-3 protein.[9]

-

Parkinson's Disease (PD): The accumulation of α-synuclein can disrupt autophagy in microglia by suppressing the transcription of the Ulk1 gene in a STAT1-dependent manner.[10] Furthermore, mutations in LRRK2, a common cause of familial PD, can lead to impaired autophagy through the mTOR/ULK1 pathway.[11]

-

Axonal Degeneration: In models of acute nerve injury, ULK1 accumulates in degenerating axons.[12] Inhibition of ULK1, either through a dominant-negative construct or the pharmacological inhibitor SBI-0206965, was found to protect against this acute axonal degeneration, suggesting that in some contexts, autophagy can promote degenerative pathways.[13]

Data Presentation: Effects of ULK1 Modulation in Neurodegeneration Models

This table summarizes quantitative findings from studies modulating ULK1 activity or expression in various disease models.

| Disease Model | Intervention | Key Quantitative Finding | Outcome | Source | | :--- | :--- | :--- | :--- | | Machado-Joseph Disease (MJD) | AAV-mediated ULK1 Overexpression (in vitro) | 77.17% ± 5.34% reduction in high-MW mutant ATXN3 species | Neuroprotective |[9] | | Machado-Joseph Disease (MJD) | AAV-mediated ULK1 Overexpression (in vitro) | 52.61% ± 5.05% reduction in soluble mutant ATXN3 levels | Neuroprotective |[9] | | PHEV Infection (Neurodegeneration Model) | Adenovirus-mediated ULK1 Overexpression | 3.24-fold increase in TrkA phosphorylation | Neuroprotective |[14] | | PHEV Infection (Neurodegeneration Model) | Adenovirus-mediated ULK1 Overexpression | 54.2% reduction in Rab5 GTPase activation | Neuroprotective |[14] | | Parkinson's Disease (α-Syn Model) | Treatment with ULK1 activator BL-918 | Alleviated motor dysfunction and dopaminergic neuron loss | Neuroprotective |[10] | | Axonal Degeneration (Optic Nerve Crush) | ULK1 inhibitor SBI-0206965 | Attenuated acute axonal degeneration | Neuroprotective | |

Experimental Protocols

Detailed and reproducible methodologies are critical for studying the ULK1 pathway. Below are generalized protocols for key experiments cited in the literature, which can be adapted for specific research questions involving inhibitors like this compound.

Western Blotting for Autophagy and Apoptosis Markers

Objective: To quantify changes in the expression and phosphorylation status of key proteins in the ULK1, autophagy, and apoptosis pathways following treatment with a ULK1 inhibitor.

Methodology:

-

Cell Lysis:

-

Culture neuronal cells (e.g., primary cortical neurons, SH-SY5Y) to desired confluency and treat with this compound or vehicle control for the specified time (e.g., 24 hours).[3]

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to the loading control.

-

Autophagic Flux Assay using tandem mRFP-GFP-LC3

Objective: To measure the completion of the autophagy process (autophagic flux) rather than just the number of autophagosomes. This assay distinguishes between autophagosomes (yellow fluorescence: GFP+RFP) and autolysosomes (red fluorescence: RFP only, as GFP is quenched by lysosomal acidity).

Methodology:

-

Cell Transduction:

-

Transduce neuronal cells with a lentiviral or adenoviral vector expressing the tandem mRFP-GFP-LC3 construct.

-

Allow 48-72 hours for expression.

-

-

Inhibitor Treatment:

-

Treat cells with this compound or a known autophagy modulator (e.g., rapamycin as a positive control, bafilomycin A1 to block fusion) for the desired duration.

-

-

Live-Cell Imaging:

-

Image cells using a confocal fluorescence microscope equipped with filters for GFP (Ex: 488 nm, Em: 500-550 nm) and RFP (Ex: 561 nm, Em: 570-620 nm).

-

-

Image Analysis:

-

Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

-

An increase in red puncta indicates successful autophagosome-lysosome fusion and thus, active autophagic flux. A ULK1 inhibitor is expected to decrease both yellow and red puncta by blocking the initiation step.

-

Visualizations of Workflows and Concepts

Diagrams are essential for conveying complex experimental designs and mechanistic hypotheses.

Experimental Workflow for Screening ULK1 Inhibitors

This diagram outlines a typical workflow for evaluating the efficacy of a compound like this compound in a cell-based neurodegeneration model.

References

- 1. Physiological functions of ULK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring bioactive phytochemicals as ULK1 activators for enhancing cytoprotective autophagy in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neuronal Tsc1/2 complex controls autophagy through AMPK-dependent regulation of ULK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parkinson's Disease: Leucine-Rich Repeat Kinase 2 and Autophagy, Intimate Enemies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hampered AMPK-ULK1 cascade in Alzheimer’s disease (AD) instigates mitochondria dysfunctions and AD-related alterations which are alleviated by metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ULK1-mediated phosphorylation of ATG14 promotes autophagy and is impaired in Huntington's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ULK overexpression mitigates motor deficits and neuropathology in mouse models of Machado-Joseph disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Synuclein disrupts microglial autophagy through STAT1-dependent suppression of Ulk1 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutations in LRRK2 That Disrupt Autophagy Through the mTOR/ULK1 Pathway Increase the Risk of Familial Parkinson Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 12. pnas.org [pnas.org]

- 13. Inhibition of the autophagic protein ULK1 attenuates axonal degeneration in vitro and in vivo, enhances translation, and modulates splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ulk1 Governs Nerve Growth Factor/TrkA Signaling by Mediating Rab5 GTPase Activation in Porcine Hemagglutinating Encephalomyelitis Virus-Induced Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Ulk1-IN-2: A Technical Overview of its Impact on Cancer Cell Line Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ulk1-IN-2, a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), and its effects on the proliferation of cancer cell lines. ULK1 is a critical serine/threonine kinase that initiates the autophagy pathway, a cellular recycling process that cancer cells often exploit to survive under stress.[1][2] By inhibiting ULK1, compounds like this compound present a promising therapeutic strategy to disrupt this survival mechanism. This document details the quantitative effects of this compound, outlines the experimental protocols for its evaluation, and visualizes the core signaling pathways and mechanisms of action.

Quantitative Data: The Anti-Proliferative Efficacy of this compound

This compound, also identified as compound 3s, has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines.[3] Its efficacy is most pronounced in non-small cell lung cancer (NSCLC) cells. The inhibitor not only blocks the autophagy process but also concurrently induces apoptosis, highlighting a dual mechanism of action.[3]

The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on various cancer cell lines.

| Cell Line | Cancer Type | Metric | Value | Observations |

| A549 | Non-Small Cell Lung Cancer | IC50 | 1.94 µM | This compound shows its highest cytotoxic effect against this cell line.[3] It effectively blocks autophagy and induces apoptosis via the mitochondrial pathway in a dose-dependent manner.[3] |

| U937 | Histiocytic Lymphoma | Anti-proliferative Activity | Strong | Demonstrated strong anti-proliferative activity at a concentration of 10 µM after 24 hours.[3] |

| HL-60 | Acute Promyelocytic Leukemia | Anti-proliferative Activity | Strong | Demonstrated strong anti-proliferative activity at a concentration of 10 µM after 24 hours.[3] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Anti-proliferative Activity | Strong | Demonstrated strong anti-proliferative activity at a concentration of 10 µM after 24 hours.[3] |

| MCF-7 | Breast Cancer (ER+) | Anti-proliferative Activity | Strong | Demonstrated strong anti-proliferative activity at a concentration of 10 µM after 24 hours.[3] |

Signaling Pathways and Mechanisms of Action

The mechanism of action of this compound is centered on its direct inhibition of ULK1, a pivotal kinase in the autophagy signaling cascade.

The ULK1 Autophagy Initiation Pathway

ULK1 acts as a crucial integration point for upstream signals that control autophagy. Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates ULK1, thereby suppressing autophagy.[4] Conversely, under conditions of energy scarcity or cellular stress, AMP-activated protein kinase (AMPK) activates ULK1, initiating the autophagy process.[4] Activated ULK1 then phosphorylates downstream components of the autophagy machinery, such as ATG13, to begin the formation of the autophagosome.[5][6]

Caption: The core ULK1 signaling pathway in autophagy initiation.

Mechanism of this compound Action

This compound functions by directly inhibiting the kinase activity of ULK1. This blockade prevents the downstream signaling required for autophagosome formation. In cancer cells that rely on autophagy for survival and nutrient recycling, this inhibition leads to an accumulation of cellular stress and ultimately triggers apoptosis.

Caption: Mechanism of action for this compound in cancer cells.

Experimental Protocols

The evaluation of this compound's effect on cancer cell proliferation involves a series of standardized in vitro assays.

General Experimental Workflow

A typical workflow to assess the efficacy of a ULK1 inhibitor involves parallel measurements of cell viability, autophagy inhibition, and apoptosis induction.

Caption: Standard workflow for evaluating this compound's effects.

Detailed Methodologies

-

Cell Culture and Treatment:

-

Cancer cell lines (e.g., A549, SK-N-AS) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator.

-

Cells are seeded in multi-well plates. After 24 hours, the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0-10 µM) or a DMSO vehicle control.

-

-

Cell Viability Assay (MTT or PrestoBlue):

-

Following treatment for a specified duration (e.g., 24, 48, or 72 hours), a viability reagent like PrestoBlue or MTT is added to each well according to the manufacturer's instructions.[4][7]

-

After incubation, the absorbance or fluorescence is measured using a plate reader.

-

Data is normalized to the vehicle-treated control cells to determine the percentage of cell viability. IC50 values are calculated from dose-response curves.

-

-

Western Blot for Autophagy and Apoptosis Markers:

-

After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key targets:

-

After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

-

Apoptosis Assays:

-

Caspase Activity: Caspase-Glo 3/7 or Caspase-Glo 8 assays are used to measure caspase activity, a hallmark of apoptosis, as per the manufacturer's protocol.[4] Luminescence, which is proportional to caspase activity, is measured.

-

Annexin V Staining: Treated cells are harvested, washed with PBS, and stained with APC Annexin-V and a viability dye like 7-AAD for 15 minutes.[4] The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.

-

Conclusion

This compound is a potent small molecule inhibitor that effectively targets the ULK1 kinase, a critical initiator of autophagy. By disrupting this key survival pathway, this compound reduces the proliferation of various cancer cell lines, most notably non-small cell lung cancer, and induces apoptosis. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals exploring ULK1 inhibition as a viable and promising strategy in oncology. Further in vivo studies are essential to translate these compelling in vitro findings into potential clinical applications.

References

- 1. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ULK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer | eLife [elifesciences.org]

- 7. Synthetic lethality of combined ULK1 defection and p53 restoration induce pyroptosis by directly upregulating GSDME transcription and cleavage activation through ROS/NLRP3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cellular Homeostasis: A Technical Guide to Ulk1-IN-2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ulk1-IN-2, a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). This document details its function in cellular homeostasis, particularly its role in modulating autophagy and apoptosis. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies.

Core Function and Mechanism of Action

This compound is a small molecule inhibitor that targets ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. By inhibiting ULK1, this compound effectively blocks the autophagic process and can simultaneously induce apoptosis, making it a valuable tool for studying the interplay between these two critical cellular pathways and a potential candidate for therapeutic development, particularly in oncology.

The primary mechanism of action of this compound involves the direct inhibition of ULK1 kinase activity. This has been observed to lead to a concentration-dependent decrease in the expression of both total ULK1 and its phosphorylated form (p-ULK1 at Ser317) in cell-based assays[1]. The inhibition of ULK1's kinase function disrupts the downstream signaling cascade required for the formation of autophagosomes.

Quantitative Data on this compound Activity

The cytotoxic and inhibitory effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| A549 | Non-small cell lung cancer | 1.94 |

| U937 | Histiocytic lymphoma | 12.92 |

| HL60 | Acute promyelocytic leukemia | 10.89 |

| MDA-MB-468 | Breast cancer | 16.83 |

| MCF-7 | Breast cancer | 19.60 |

Signaling Pathways Modulated by this compound

This compound impacts key signaling pathways that govern cellular survival, proliferation, and degradation. Its primary target, ULK1, is a central node in the autophagy pathway, which is tightly regulated by the nutrient-sensing mTOR and energy-sensing AMPK pathways.

By inhibiting ULK1, this compound disrupts the initiation of autophagy. This leads to the accumulation of the autophagy substrate p62 and a reduction in the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation[1]. Furthermore, this compound has been shown to decrease the levels of Beclin1, another key protein in the autophagy process[1].

Simultaneously, this compound promotes apoptosis. This is evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of Caspase-3, a key executioner of apoptosis[1].

Figure 1: Signaling pathways modulated by this compound.

Experimental Protocols

The following are representative protocols for key experiments to assess the function of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the cytotoxic effects of this compound on cultured cells.

Materials:

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for MTT cell viability assay.

Western Blot Analysis of Autophagy and Apoptosis Markers

This protocol details the detection of key protein markers to assess the impact of this compound on autophagy and apoptosis.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ULK1, anti-p-ULK1 (Ser317), anti-LC3, anti-p62, anti-Beclin1, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with desired concentrations of this compound for the indicated time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control.

Figure 3: General workflow for Western blot analysis.

Conclusion

This compound is a valuable chemical probe for investigating the intricate roles of ULK1 in cellular homeostasis. Its ability to potently inhibit autophagy while concurrently promoting apoptosis provides a powerful tool for dissecting the signaling networks that control cell fate. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research and drug development endeavors. Further characterization of this compound in various cellular and in vivo models will undoubtedly continue to illuminate the complex functions of ULK1 and its potential as a therapeutic target.

References

Exploring the therapeutic potential of ULK1/2 inhibitors like Ulk1-IN-2.

Abstract: Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a fundamental cellular recycling and stress response pathway. By integrating signals from key energy sensors like mTORC1 and AMPK, the ULK1/2 complex acts as a central regulator of autophagosome formation. Dysregulation of autophagy is implicated in numerous pathologies, including cancer, where it promotes survival of tumor cells under stress, and in neurodegenerative diseases. Consequently, the pharmacological inhibition of ULK1/2 has emerged as a compelling therapeutic strategy. This guide provides a technical overview of the ULK1/2 signaling pathway, the rationale for its inhibition, a summary of key chemical probes and clinical candidates like Ulk1-IN-2, DCC-3116, and ULK-101, and detailed protocols for evaluating these inhibitors.

Introduction to ULK1/2 and Autophagy

The Role of Autophagy in Cellular Homeostasis

Autophagy is a catabolic process responsible for the degradation of damaged organelles, misfolded proteins, and other cytoplasmic components through the lysosomal pathway. This process is crucial for maintaining cellular homeostasis, providing nutrients during starvation, and eliminating intracellular pathogens. The initiation of macroautophagy (hereafter autophagy) involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and delivers it to the lysosome for degradation.

The ULK1/2 Kinase Complex: Structure and Function

The initiation of autophagosome formation is orchestrated by the ULK1/2 complex. In mammals, this complex consists of the core kinase (ULK1 or its functionally redundant homolog ULK2), and the regulatory subunits ATG13, FIP200 (Focal Adhesion Kinase Family Interacting Protein of 200 kDa), and ATG101.[1][2] Upon activation, the ULK1/2 complex translocates to the site of autophagosome nucleation, typically at the endoplasmic reticulum, where it phosphorylates multiple downstream components of the autophagy machinery.[2] Key substrates include Beclin-1 and ATG14, components of the class III phosphatidylinositol 3-kinase (PI3KC3/Vps34) complex, which is essential for the production of phosphatidylinositol 3-phosphate (PI3P) and the recruitment of subsequent autophagy-related (ATG) proteins.[1]

Regulation of ULK1/2 Activity: The mTOR and AMPK Axis

The ULK1/2 complex is a critical node for integrating cellular nutrient and energy status.[3]

-

mTORC1 (Mechanistic Target of Rapamycin Complex 1): In nutrient-rich conditions, mTORC1 is active and directly binds to and phosphorylates ULK1 and ATG13, which suppresses the kinase activity of ULK1 and inhibits autophagy.[2]

-

AMPK (AMP-activated Protein Kinase): Under conditions of energy stress (e.g., low ATP levels), AMPK is activated. AMPK promotes autophagy by directly phosphorylating ULK1 at distinct sites, leading to its activation, and by inhibiting mTORC1 activity.[3]

ULK1/2 Inhibitors: A Therapeutic Strategy

Rationale for ULK1/2 Inhibition

Targeting the kinase activity of ULK1/2 offers a direct approach to blocking the initiation of autophagy.

-

In Cancer: Many cancer cells, particularly those with RAS/MAPK pathway mutations, exhibit high levels of basal autophagy to survive metabolic stress and chemotherapy.[4] Inhibiting this pro-survival mechanism with ULK1/2 inhibitors can sensitize cancer cells to other anticancer agents and suppress tumor growth.[5]

-

In Neurodegenerative Diseases: While the role of autophagy is complex, its dysregulation is a hallmark of diseases like Parkinson's and Huntington's. Modulating ULK1 activity may offer therapeutic benefits by restoring cellular homeostasis.

Overview of Key ULK1/2 Inhibitors

A growing number of small molecule inhibitors targeting ULK1/2 have been developed. These compounds serve as valuable research tools and potential therapeutics. Examples include:

-

This compound: A potent ULK1 inhibitor that demonstrates cytotoxic effects against cancer cell lines by inducing apoptosis and blocking autophagy.[6]

-

SBI-0206965: A well-characterized inhibitor with high selectivity for ULK1 over ULK2.[7][8] It also inhibits AMPK, a factor to consider in experimental design.[9]

-

ULK-101: A highly potent and selective inhibitor of both ULK1 and ULK2 that effectively suppresses autophagy and sensitizes cancer cells to nutrient stress.[10][11]

-

DCC-3116: A first-in-class, selective ULK1/2 inhibitor currently in clinical trials, often in combination with MAPK pathway inhibitors for RAS-mutant cancers.[4][5]

-

MR-2088: A potent and selective ULK1/2 inhibitor based on a 7-azaindole scaffold with favorable properties for in vivo studies.[12][13]

Quantitative Data Summary

The biochemical and cellular activities of several prominent ULK1/2 inhibitors are summarized below.

Table 1: Biochemical Activity of Selected ULK1/2 Inhibitors

| Inhibitor | Target(s) | IC₅₀ (ULK1) | IC₅₀ (ULK2) | Reference(s) |

|---|---|---|---|---|

| SBI-0206965 | ULK1, ULK2, AMPK | 108 nM | 711 nM | [7][8][9] |

| ULK-101 | ULK1, ULK2 | 1.6 - 8.3 nM | 30 nM | [10][11][14][15] |

| DCC-3116 | ULK1, ULK2 | 4 nM | 30 nM | [5] |

| MR-2088 | ULK1, ULK2 | 2.0 nM | N/A | [12][16] |

| MRT68921 | ULK1, ULK2 | 2.9 nM | 1.1 nM |[17] |

Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).

Table 2: Cellular Activity of Selected ULK1/2 Inhibitors

| Inhibitor | Cell Line Example | Cellular IC₅₀ / EC₅₀ | Measured Endpoint | Reference(s) |

|---|---|---|---|---|

| This compound | A549 (NSCLC) | 1.94 µM | Cytotoxicity | [6] |

| DCC-3116 | General | 6 nM (ULK1), 9 nM (ULK2) | Target Engagement | [5][18] |

| DCC-3116 | NSCLC cell lines | 81-160 nM | Inhibition of sotorasib-induced autophagy | [4] |

| MR-2088 | H2030 (KRAS G12C) | 36 nM | p-ATG13 inhibition (starvation) | [12] |

| ULK-101 | HEK293T | 390 nM | p-Beclin 1 inhibition |[11] |

Key Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ULK1 or ULK2.

-

Objective: To determine the IC₅₀ value of an inhibitor against recombinant ULK1/2.

-

Principle: A radioactive or non-radioactive method is used to quantify the phosphorylation of a generic (e.g., Myelin Basic Protein, MBP) or specific (e.g., recombinant ATG13) substrate by the kinase.

-

Methodology (Radiometric Example): [19][20]

-

Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Add recombinant full-length ULK1 (e.g., 5-10 nM final concentration) to wells of a 96-well plate containing serial dilutions of the test inhibitor. Incubate for 15 minutes at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., 200 nM ATG13) and ATP. The ATP mix should contain both non-radioactive ("cold") ATP (e.g., 50 µM) and radiolabeled [γ-³²P]ATP (e.g., 2 µCi per reaction).

-

Allow the reaction to proceed for 30 minutes at 30°C.

-

Terminate the reaction by adding SDS sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography and quantify band intensity to determine the extent of inhibition at each compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

-

Alternative Methods: Non-radioactive formats like ADP-Glo™ (measures ADP production) or AlphaScreen™ (proximity-based signal) are common high-throughput alternatives.[21]

Cellular Autophagy Flux Assay (LC3-II Turnover)

This assay measures the rate of autophagy within cells by monitoring the levels of the autophagosome marker LC3-II.

-

Objective: To determine if an inhibitor blocks autophagic flux in a cellular context.

-

Principle: LC3 is cleaved to LC3-I and then lipidated to form LC3-II, which is recruited to autophagosome membranes. The amount of LC3-II reflects the number of autophagosomes. However, LC3-II is also degraded upon fusion with lysosomes. To measure flux, LC3-II levels are compared in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1), which prevents LC3-II degradation.[22][23] An effective autophagy inhibitor will prevent the accumulation of LC3-II even when lysosomal degradation is blocked.

-

Methodology (Western Blot): [22][24]

-

Plate cells (e.g., A549, U2OS) and allow them to adhere.

-

Treat cells with the ULK1/2 inhibitor at various concentrations for a desired time (e.g., 4-6 hours). Include vehicle controls.

-

For the last 2 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) or vehicle to a parallel set of wells for each condition.

-

Harvest the cells, lyse them in RIPA buffer, and determine the protein concentration.

-

Separate equal amounts of protein lysate on a high-percentage (e.g., 12-15%) SDS-PAGE gel to resolve LC3-I and LC3-II bands.[24]

-

Transfer proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for LC3. Also probe for a loading control (e.g., GAPDH or β-actin).

-

Quantify the LC3-II band intensity. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A potent ULK1/2 inhibitor will show low LC3-II levels that do not increase upon addition of Bafilomycin A1.

-

Cellular Target Engagement Assay (NanoBRET™)

This assay confirms that the inhibitor binds to its intended target, ULK1, inside living cells.

-

Objective: To measure the affinity (IC₅₀) of a compound for ULK1 in a live-cell environment.

-

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). ULK1 is expressed as a fusion protein with NanoLuc® luciferase. A fluorescently labeled tracer compound that binds to the ULK1 active site is added to the cells. When the tracer is bound, the energy from the luciferase is transferred to the tracer, producing a BRET signal. A test compound that competes with the tracer for binding to ULK1 will disrupt this energy transfer, leading to a dose-dependent decrease in the BRET signal.[25][26]

-

-

Transfect HEK293 cells with a vector expressing a NanoLuc®-ULK1 fusion protein.[29]

-

Seed the transfected cells into a 96-well or 384-well plate.

-

Add the NanoBRET™ tracer reagent to the cells, followed by serial dilutions of the test compound. Incubate for approximately 2 hours.

-

Add the NanoBRET™ substrate and measure the BRET signal using a luminometer capable of detecting both donor (luciferase) and acceptor (tracer) wavelengths.

-

Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC₅₀.

-

Visualizations: Pathways and Workflows

Caption: ULK1/2 Signaling in Autophagy Initiation.

Caption: Regulation of the ULK1 Complex by mTORC1 and AMPK.

Caption: General Workflow for ULK1/2 Inhibitor Discovery.

Conclusion and Future Directions

The development of potent and selective ULK1/2 inhibitors has provided invaluable tools to probe the function of autophagy and represents a promising avenue for therapeutic intervention. The clinical progression of compounds like DCC-3116, particularly in combination therapies for genetically defined cancers, highlights the potential of this strategy. Future research will focus on refining inhibitor selectivity, understanding potential off-target effects, and identifying patient populations most likely to benefit from ULK1/2 inhibition. Furthermore, exploring the role of ULK1/2 inhibitors in non-cancer indications, such as neurodegenerative and inflammatory diseases, remains a fertile area for investigation.

References

- 1. ULK1 - Wikipedia [en.wikipedia.org]

- 2. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological functions of ULK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. DCC-3116 overcomes ULK1/2-mediated autophagy, shows strong combination efficacy in preclinical models | BioWorld [bioworld.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. MR-2088 | ULK1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 13. Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. ULK-101 - MedChem Express [bioscience.co.uk]

- 16. ULK compound (inhibitors, antagonists, inducers)-ProbeChem.com [probechem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. In vitro ULK1 kinase assay [bio-protocol.org]

- 20. In vitro kinase assay for ULK1 and ULK2 [bio-protocol.org]

- 21. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 23. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. blog.abclonal.com [blog.abclonal.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]

- 27. carnabio.com [carnabio.com]

- 28. reactionbiology.com [reactionbiology.com]

- 29. NanoLuc®-ULK1 Fusion Vector [promega.jp]

Ulk1-IN-2: A Technical Guide to its Application in Distinguishing Canonical and Non-Canonical Autophagy Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of canonical autophagy, a fundamental cellular process for the degradation and recycling of cellular components. However, the existence of non-canonical autophagy pathways that operate independently of ULK1 presents a significant challenge in dissecting the precise autophagic mechanisms at play in various physiological and pathological contexts. This technical guide provides an in-depth overview of Ulk1-IN-2, a potent ULK1 inhibitor, and its application as a critical tool for differentiating between canonical and ULK1-independent non-canonical autophagy pathways. This guide will detail the mechanism of action of this compound, provide quantitative data on its activity, and present detailed experimental protocols for its use in cell-based assays. Furthermore, we will explore the signaling pathways involved and illustrate key concepts with diagrams to facilitate a comprehensive understanding for researchers in academia and industry.

Introduction to ULK1 and Autophagy Pathways

Autophagy is a highly conserved catabolic process essential for cellular homeostasis. It is broadly classified into canonical and non-canonical pathways.

Canonical Autophagy: This is the most well-characterized form of autophagy. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and delivers it to the lysosome for degradation. The initiation of canonical autophagy is tightly regulated by the ULK1 complex, which consists of ULK1 (or its homolog ULK2), ATG13, FIP200, and ATG101.[1][2] Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex.[2][3] Upon starvation or other stresses, mTORC1 is inhibited, leading to the activation of the ULK1 complex and the initiation of autophagosome formation.[2][3]

Non-Canonical Autophagy: This term encompasses a range of pathways that deviate from the canonical mechanism. A key feature of several non-canonical pathways is their independence from the ULK1 pre-initiation complex.[1][2][3] One prominent example is LC3-associated phagocytosis (LAP) , a process where LC3 is conjugated to single-membrane phagosomes, facilitating their maturation and fusion with lysosomes. LAP is crucial for the clearance of pathogens and dead cells and operates independently of ULK1.[4][5][6][7] Other ULK1-independent autophagy pathways can be induced by certain stimuli like glucose starvation.[2][3]

The ability to distinguish between these pathways is critical for understanding their distinct roles in health and disease, and for the development of targeted therapeutics.

This compound: A Potent and Specific ULK1 Inhibitor

This compound (also known as compound 3s) is a small molecule inhibitor that potently targets the kinase activity of ULK1.[8] By inhibiting ULK1, this compound effectively blocks the initiation of canonical autophagy.[8] This specificity makes it an invaluable tool for investigating autophagy pathways.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of ULK1. This leads to a downstream cascade of events that block the autophagic process at its earliest stage. The key molecular consequences of this compound treatment include:

-

Inhibition of ULK1 and its phosphorylation: this compound reduces the levels of both total ULK1 and its activated, phosphorylated form (p-ULK1 at Ser317).[8]

-

Accumulation of autophagy substrates: Inhibition of autophagy leads to the accumulation of autophagy receptors like p62 (also known as SQSTM1), which would otherwise be degraded.[8]

-

Reduction of LC3-II formation: The conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagosome formation, is decreased in the presence of this compound.[8]

-

Induction of apoptosis: In many cancer cell lines, the inhibition of autophagy, a pro-survival mechanism, can trigger apoptosis. This compound has been shown to induce apoptosis, as evidenced by decreased Bcl-2 expression and increased levels of Bax and the active form of Caspase-3.[8]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant ULK1 inhibitors.

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines [8]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | 1.94 |

| U937 | Histiocytic lymphoma | 12.92 |

| HL60 | Acute promyelocytic leukemia | 10.89 |

| MDA-MB-468 | Breast cancer | 16.83 |

| MCF-7 | Breast cancer | 19.60 |

Table 2: In Vitro Kinase Inhibitory Activity of Selected ULK1 Inhibitors

| Inhibitor | ULK1 IC50 (nM) | ULK2 IC50 (nM) | Reference |

| This compound | Data not publicly available | Data not publicly available | |

| SBI-0206965 | 108 | 711 | [9] |

| ULK-100 | 1.6 | 2.6 | [10] |

| ULK-101 | 8.3 | 30 | [10] |

| MRT68921 | 2.9 | 1.1 | [11] |

Experimental Protocols

The following protocols provide a framework for using this compound to study its effects on canonical autophagy and apoptosis.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., A549) in appropriate culture vessels and allow them to adhere overnight.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0-8 µM).[8]

-

Treatment: Replace the culture medium with the medium containing this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[8]

Western Blot Analysis of Autophagy Markers

This protocol is used to assess the levels of key autophagy-related proteins.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software. A decrease in the LC3-II/LC3-I ratio and an increase in p62 levels are indicative of autophagy inhibition.

Caspase-3 Activity Assay for Apoptosis

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Induce Apoptosis: Treat cells with this compound as described in section 3.1.

-

Cell Lysis: Pellet the cells and resuspend them in a chilled cell lysis buffer. Incubate on ice for 10 minutes.

-

Prepare Reaction Mixture: In a 96-well plate, add cell lysate, 2x Reaction Buffer/DTT, and the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measure Absorbance: Read the absorbance at 400-405 nm using a microplate reader. An increase in absorbance indicates higher caspase-3 activity and apoptosis.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways discussed in this guide.

Canonical vs. Non-Canonical Autophagy Initiation

References

- 1. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. LAPped in Proof: LC3‐Associated Phagocytosis and the Arms Race Against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC3-Associated Phagocytosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC3-associated phagocytosis in myeloid cells promotes tumor immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ULK1/2 Inhibition in Axon Guidance and Neurodevelopment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, serine/threonine kinases crucial for initiating autophagy, have emerged as pivotal regulators of axon guidance and neurodevelopment through mechanisms independent of their canonical autophagic functions. Pharmacological inhibition of these kinases, for instance by compounds like Ulk1-IN-2, presents a potential avenue for modulating these critical neurodevelopmental processes. This technical guide provides an in-depth analysis of the non-canonical role of ULK1/2 in axon guidance, supported by quantitative data from genetic studies, detailed experimental protocols for assessing axon guidance, and a proposed signaling pathway. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of ULK1/2 inhibition in the context of neurological development and disorders.

Introduction

Proper wiring of the nervous system is fundamental for its function and is orchestrated by a complex interplay of signaling molecules that guide developing axons to their precise targets. Disruptions in this process, known as axon guidance, can lead to severe neurodevelopmental disorders. Recent evidence has implicated the ULK1 and ULK2 kinases as key players in axon guidance.[1][2] While their role in autophagy is well-established, studies on knockout mouse models have revealed profound defects in major axonal tracts, such as the corpus callosum and anterior commissure, even when core autophagy machinery remains intact.[1][2] This points to a non-canonical, autophagy-independent role for ULK1/2 in neurodevelopment.

This compound is a chemical inhibitor of ULK1. While direct studies on the effect of this compound on axon guidance are not yet available, its mechanism of action as a ULK1 inhibitor allows for informed predictions of its potential impact. By inhibiting ULK1/2, compounds like this compound may offer a tool to pharmacologically modulate axon guidance pathways, with potential therapeutic implications for neurodevelopmental and neurodegenerative disorders.

Quantitative Data from ULK1/2 Genetic Studies

Genetic ablation of Ulk1 and Ulk2 in mice has provided critical quantitative insights into their role in neurodevelopment. The following table summarizes key findings from studies on Ulk1/Ulk2 double-knockout (DKO) mice.

| Parameter | Wild-Type (WT) Control | Ulk1/Ulk2 DKO | Percentage Change | Reference |

| Corpus Callosum Thickness (Dorsoventral Width at E18.5) | ~150 µm | ~75 µm | ~50% decrease | [2] |

| Anterior Commissure | Present | Absent | 100% absence | [2] |

| Corticothalamic and Thalamocortical Axon Projections | Organized projection across the pallial-subpallial boundary | Disorganized and stalled growth | Not Quantified | [2] |

Proposed Non-Canonical ULK1/2 Signaling in Axon Guidance

ULK1 and ULK2 appear to regulate axon guidance through a non-canonical pathway involving the regulation of protein trafficking. Evidence suggests that ULK1/2 can phosphorylate SEC16A, a key component of the COPII vesicle transport machinery at the endoplasmic reticulum (ER).[2] This phosphorylation is proposed to regulate the trafficking of specific cargo proteins, including axon guidance molecules, from the ER to the Golgi apparatus, and subsequently to the axonal growth cone.

Caption: Proposed non-canonical signaling pathway of ULK1/2 in axon guidance.

Experimental Protocols

Immunofluorescence Staining of Murine Brain Sections for Axon Tract Analysis

This protocol is adapted from methodologies used in studies of ULK1/2 knockout mice to visualize major axonal tracts.

A. Tissue Preparation:

-

Anesthetize E18.5 mice and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brains and postfix in 4% PFA at 4°C overnight.

-

Cryoprotect the brains by sequential immersion in 15% and 30% sucrose in PBS at 4°C until they sink.

-

Embed the brains in Optimal Cutting Temperature (OCT) compound and freeze at -80°C.

-

Cut 20 µm coronal sections using a cryostat and mount on Superfrost Plus slides.

B. Immunostaining:

-

Wash the sections three times for 5 minutes each in PBS.

-

Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

-

Block non-specific binding with 5% normal goat serum in PBS with 0.1% Triton X-100 (PBST) for 1 hour at room temperature.

-

Incubate the sections with a primary antibody against an axonal marker (e.g., rabbit anti-L1CAM, 1:1000 dilution) in blocking buffer overnight at 4°C.

-

Wash the sections three times for 10 minutes each in PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution) in blocking buffer for 2 hours at room temperature in the dark.

-

Wash the sections three times for 10 minutes each in PBST.

-

Counterstain with DAPI (1 µg/mL) for 5 minutes to visualize cell nuclei.

-

Wash twice with PBS and mount with an anti-fade mounting medium.

C. Imaging and Analysis:

-

Visualize the stained sections using a confocal or fluorescence microscope.

-

Capture images of the corpus callosum and anterior commissure.

-

Quantify the thickness of the corpus callosum and assess the presence or absence of the anterior commissure using image analysis software (e.g., ImageJ).

Caption: Experimental workflow for immunofluorescence analysis of axon tracts.

In Vitro Axon Turning Assay

This assay can be used to assess the effect of this compound on growth cone guidance in response to a chemoattractant or chemorepellent.

A. Neuronal Culture:

-

Dissect dorsal root ganglia (DRGs) from E13.5 mouse embryos and collect them in ice-cold L-15 medium.

-

Dissociate the ganglia with trypsin and triturate to obtain a single-cell suspension.

-

Plate the neurons on glass coverslips coated with poly-L-lysine and laminin in neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

-

Culture the neurons for 24-48 hours to allow for axon extension.

B. Growth Cone Turning Assay:

-

Prepare a solution of a guidance cue (e.g., Netrin-1 as an attractant or Semaphorin 3A as a repellent) in culture medium.

-

Prepare a separate solution of the guidance cue containing the desired concentration of this compound or vehicle control (DMSO).

-

Pull a fine-tipped glass micropipette and fill it with the guidance cue solution (with or without this compound).

-

Mount the coverslip with cultured neurons on a microscope stage equipped with phase-contrast or DIC optics and a heated stage.

-

Position the micropipette tip approximately 100 µm away from a growth cone at a 45° angle to the direction of axon growth.

-

Apply a gradient of the guidance cue by controlled pulsatile ejection from the micropipette using a picopump.

-

Record time-lapse images of the growth cone every 5 minutes for 1-2 hours.

C. Data Analysis:

-

Trace the path of the axon extension from the time-lapse images.

-

Measure the turning angle of the axon, which is the angle between the initial direction of growth and the final direction of growth.

-

Compare the turning angles of growth cones treated with this compound to those of the vehicle control to determine the effect of the inhibitor on axon guidance.

Conclusion and Future Directions

The evidence strongly suggests that ULK1 and ULK2 play a crucial, non-canonical role in axon guidance during neurodevelopment. The profound defects observed in Ulk1/Ulk2 DKO mice highlight the importance of these kinases in the formation of major axonal tracts. The proposed mechanism involving the regulation of protein trafficking via SEC16A phosphorylation provides a plausible explanation for these autophagy-independent functions.

The use of specific inhibitors like this compound will be instrumental in dissecting the precise molecular mechanisms underlying the role of ULK1/2 in axon guidance. Future studies should focus on:

-

Directly testing the effect of this compound on axon guidance in vitro and in vivo.

-

Identifying the specific cargo proteins whose trafficking is regulated by ULK1/2 in developing neurons.

-

Investigating the upstream signals that regulate ULK1/2 activity in the context of axon guidance.

A deeper understanding of this non-canonical ULK1/2 signaling pathway could pave the way for novel therapeutic strategies for neurodevelopmental disorders characterized by defects in axonal connectivity.

References

Methodological & Application

Recommended Ulk1-IN-2 concentration for inhibiting autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulk1-IN-2, also identified as compound 3s, is a potent small molecule inhibitor of the Unc-51 like autophagy activating kinase 1 (ULK1).[1] ULK1 is a critical serine/threonine kinase that plays a pivotal role in the initiation of the autophagy cascade, a fundamental cellular process for the degradation and recycling of cellular components. By targeting ULK1, this compound serves as a valuable tool for studying the intricate mechanisms of autophagy and for exploring its therapeutic potential in various diseases, including non-small cell lung cancer (NSCLC). These application notes provide a comprehensive guide to the recommended concentrations, relevant protocols, and the underlying signaling pathways for utilizing this compound in autophagy research.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in cellular assays, primarily in the A549 human lung carcinoma cell line. The following tables summarize the key quantitative data for the use of this compound.

| Parameter | Cell Line | Value | Description |

| IC50 | A549 | 1.94 µM | Concentration required for 50% inhibition of cell viability, determined by MTT assay after 24 hours. |

| Effective Concentration | A549 | 0 - 8 µM | Concentration range demonstrated to effectively block autophagy, assessed by monitoring autophagy markers. |

| Anti-proliferative Activity | A549, U937, HL60, MDA-MB-468, MCF-7 | 10 µM | Concentration showing strong anti-proliferative effects after 24 hours of treatment. |

Table 1: In Vitro Efficacy of this compound.

Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of ULK1. ULK1 is a central node in the autophagy signaling pathway, integrating signals from nutrient-sensing pathways such as mTOR and AMPK. Under nutrient-rich conditions, mTOR phosphorylates and inactivates the ULK1 complex. Conversely, under starvation or cellular stress, AMPK activates ULK1, initiating the formation of the autophagosome. By inhibiting ULK1, this compound effectively blocks these downstream events.

Caption: ULK1 signaling pathway in autophagy initiation.

Experimental Workflow

A typical workflow to assess the effect of this compound on autophagy involves cell culture, treatment with the inhibitor, induction of autophagy (e.g., by starvation), and subsequent analysis of autophagy markers.

Caption: Experimental workflow for studying this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on autophagy in A549 cells.

A549 Cell Culture

-

Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cell Seeding: Culture A549 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for passaging. For experiments, seed cells in 6-well or 96-well plates at a density that will allow them to reach 70-80% confluency at the time of the experiment.[2][3]

Autophagy Induction by Starvation

-

Preparation: Grow A549 cells in complete medium to 70-80% confluency.

-

Starvation Medium: Prepare Earle's Balanced Salt Solution (EBSS) or DMEM without FBS and glucose.[2][3]

-

Induction: Aspirate the complete medium, wash the cells once with sterile PBS, and then add the starvation medium.

-

Incubation: Incubate the cells for the desired time (e.g., 2-4 hours) at 37°C and 5% CO2 to induce autophagy.[3]

Treatment with this compound

-

Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Working Dilution: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0, 2, 4, 8 µM).

-

Treatment: Add the this compound containing medium to the cells. For co-treatment experiments, this compound can be added prior to or concurrently with the autophagy-inducing stimulus. A typical treatment duration is 24 hours.

Western Blotting for Autophagy Markers

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B (to detect the conversion of LC3-I to LC3-II), p62/SQSTM1 (to assess autophagic degradation), and phospho-ULK1 (Ser317) (as a marker of ULK1 activation).[4]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Conclusion

This compound is a potent inhibitor of ULK1-mediated autophagy. The provided data and protocols offer a framework for researchers to effectively utilize this compound in their studies to dissect the role of autophagy in cellular processes and disease models. Careful optimization of inhibitor concentration and treatment times is recommended for each specific cell line and experimental condition.

References

Application Notes and Protocols for Ulk1-IN-2 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Ulk1-IN-2, a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), in cell-based assays.

Introduction to this compound

This compound is a small molecule inhibitor of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. By inhibiting ULK1, this compound serves as a valuable tool to study the role of autophagy in cellular physiology and disease, and as a potential therapeutic agent. This compound has been shown to block autophagy and induce apoptosis in various cancer cell lines.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆BrFN₄O | [1] |

| Molecular Weight | 495.26 g/mol | [1] |

| Solubility | 45 mg/mL (90.86 mM) in DMSO |

Note: The solubility of this compound in aqueous solutions such as PBS or cell culture media is expected to be low. Therefore, it is recommended to prepare a high-concentration stock solution in DMSO.

Preparation of Stock and Working Solutions

3.1. Stock Solution Preparation (10 mM in DMSO):

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of sterile, anhydrous DMSO to the vial. For example, to a 1 mg vial of this compound (MW: 495.26 g/mol ), add 201.9 µL of DMSO.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

3.2. Working Solution Preparation:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium.

-

It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically below 0.1%) to avoid solvent-induced cytotoxicity.

ULK1 Signaling Pathway